molecular formula C16H12ClN3O2S B11365216 4-chloro-N-[3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl]benzamide

4-chloro-N-[3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl]benzamide

Cat. No.: B11365216
M. Wt: 345.8 g/mol
InChI Key: AMUCDVDFZHYVSD-UHFFFAOYSA-N
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Description

4-chloro-N-[3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl]benzamide is a chemical compound that belongs to the class of benzamides It is characterized by the presence of a chloro group, a methoxyphenyl group, and a thiadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-N-[3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl]benzamide typically involves multiple steps. One common method includes the reaction of 4-chlorobenzoyl chloride with 3-(4-methoxyphenyl)-1,2,4-thiadiazole-5-amine in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature. The product is then purified using techniques such as recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-chloro-N-[3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl]benzamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4).

    Substitution: Reagents like sodium hydride (NaH) or lithium aluminum hydride (LiAlH4) in anhydrous conditions.

Major Products

    Oxidation: Formation of 4-chloro-N-[3-(4-hydroxyphenyl)-1,2,4-thiadiazol-5-yl]benzamide.

    Reduction: Formation of 4-chloro-N-[3-(4-aminophenyl)-1,2,4-thiadiazol-5-yl]benzamide.

    Substitution: Formation of various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

4-chloro-N-[3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl]benzamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-chloro-N-[3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl]benzamide involves its interaction with specific molecular targets. It may act as an inhibitor of certain enzymes or receptors, thereby modulating various biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 4-chloro-N-(4-methoxyphenyl)benzamide
  • 3-chloro-4-methoxy-N-(4-methylphenyl)benzamide
  • 2-chloro-3-methoxy-N-(3-methoxyphenyl)benzamide

Uniqueness

4-chloro-N-[3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl]benzamide is unique due to the presence of the thiadiazole ring, which imparts distinct chemical and biological properties. This structural feature differentiates it from other benzamides and contributes to its specific applications and mechanisms of action.

Properties

Molecular Formula

C16H12ClN3O2S

Molecular Weight

345.8 g/mol

IUPAC Name

4-chloro-N-[3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl]benzamide

InChI

InChI=1S/C16H12ClN3O2S/c1-22-13-8-4-10(5-9-13)14-18-16(23-20-14)19-15(21)11-2-6-12(17)7-3-11/h2-9H,1H3,(H,18,19,20,21)

InChI Key

AMUCDVDFZHYVSD-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=NSC(=N2)NC(=O)C3=CC=C(C=C3)Cl

Origin of Product

United States

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